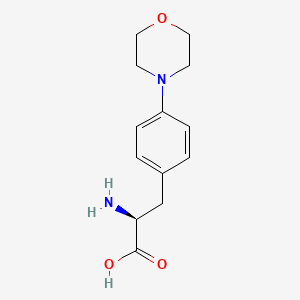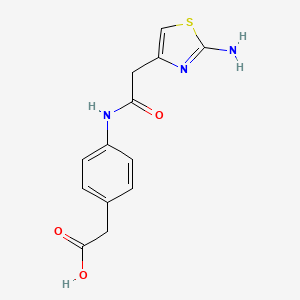
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability
Aplicaciones Científicas De Investigación
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conformationally restricted peptidomimetics.
Biology: The compound can be used to study the effects of rigid hydrophobic moieties on biological activity.
Industry: The compound’s stability makes it useful in the development of advanced materials, such as polymers and coatings.
Direcciones Futuras
The future directions in the research of adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . There is also interest in the potential of these compounds for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride typically involves the use of adamantane derivatives as starting materials. One common method involves the reaction of adamantane with glycine derivatives under acidic conditions to form the desired product . The reaction conditions often include the use of strong acids such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantanone derivatives, while substitution reactions can produce a variety of N-substituted glycine derivatives.
Mecanismo De Acción
The mechanism by which (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride exerts its effects is primarily through its interaction with biological targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance the binding affinity to certain receptors or enzymes. The aminoacetic acid portion can interact with active sites, potentially inhibiting or modulating the activity of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Adamantan-1-ylmethanamine hydrochloride
- 1-Adamantan-1-yl-3-dimethylamino-propan-1-one hydrochloride
- (1R)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride
Uniqueness
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is unique due to its combination of the adamantane moiety with an aminoacetic acid structure. This combination provides both rigidity and functional versatility, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
(2S)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-FQPTWHMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)











